![molecular formula C17H18Cl3NO B13367933 N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine](/img/structure/B13367933.png)
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a benzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3,4-dichlorobenzyl chloride in the presence of a base to form the intermediate 5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to reductive amination with 1-propanamine under suitable conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites, thereby affecting the biological pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-2-propanamine
- N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-butylamine
Uniqueness
N-{5-chloro-2-[(3,4-dichlorobenzyl)oxy]benzyl}-1-propanamine is unique due to its specific structural features, such as the presence of multiple chlorine atoms and the benzyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C17H18Cl3NO |
|---|---|
Peso molecular |
358.7 g/mol |
Nombre IUPAC |
N-[[5-chloro-2-[(3,4-dichlorophenyl)methoxy]phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C17H18Cl3NO/c1-2-7-21-10-13-9-14(18)4-6-17(13)22-11-12-3-5-15(19)16(20)8-12/h3-6,8-9,21H,2,7,10-11H2,1H3 |
Clave InChI |
UHPRVOKFDRMQBP-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=C(C=CC(=C1)Cl)OCC2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


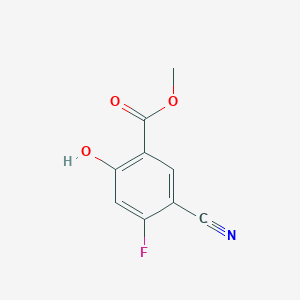
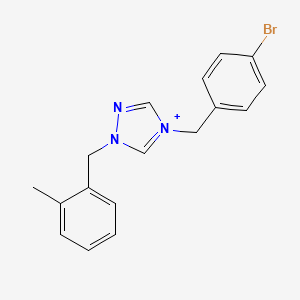

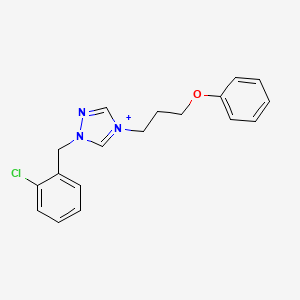
![N-[1-(4-chlorophenyl)ethyl]-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13367871.png)
![5-isopropyl-2-(1H-pyrrol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B13367883.png)
![3-[(dimethylamino)methyl]-1-methylthieno[3,4-c][2]benzothiepin-10(5H)-one](/img/structure/B13367886.png)
![6-(3,4-Dimethoxybenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367890.png)
![5-((4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B13367893.png)
![N-{2-[(acetylamino)sulfonyl]-3-pyridinyl}acetamide](/img/structure/B13367903.png)
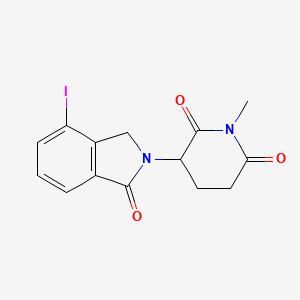
![6-(5-Bromopyridin-3-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13367916.png)
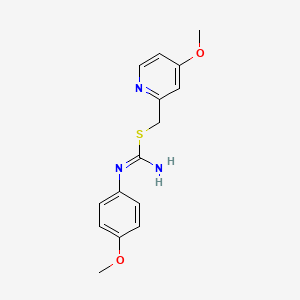
![N-{1-acetyl-2-[(4-ethoxyphenyl)sulfanyl]-1H-indol-3-yl}acetamide](/img/structure/B13367925.png)
